molecular formula C11H18N2O B2364044 N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide CAS No. 2411284-91-6

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide

Cat. No. B2364044
CAS RN: 2411284-91-6
M. Wt: 194.278
InChI Key: STOTZKAOVRKRAZ-UHFFFAOYSA-N
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Description

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). It was first synthesized in 2003 by a team of researchers at the University of Urbino, Italy. URB597 has been the subject of numerous scientific studies due to its potential therapeutic applications in various medical conditions.

Mechanism of Action

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide works by inhibiting the FAAH enzyme, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide increases the levels of endocannabinoids, which in turn, leads to increased analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of endocannabinoids, which have analgesic and anxiolytic effects. It has also been shown to decrease pain sensitivity and improve mood. Additionally, N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide for lab experiments is its selectivity for FAAH, which allows for more precise targeting of the endocannabinoid system. However, one limitation of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide is that it has a relatively short half-life, which can make it difficult to study in vivo.

Future Directions

There are a number of future directions for research on N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide. One area of interest is its potential therapeutic applications in various medical conditions, including anxiety, depression, pain, and addiction. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Finally, there is interest in developing more potent and selective inhibitors of FAAH, which could lead to the development of more effective therapies for a range of medical conditions.

Synthesis Methods

The synthesis of N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide involves the reaction of 3-(aminomethyl)pyridine with ethyl 2-bromo-2-methylpropionate, followed by reduction with sodium borohydride to produce the intermediate compound, 2-(2,5-dihydropyrrol-1-yl)ethylamine. This compound is then reacted with acryloyl chloride to yield N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide.

Scientific Research Applications

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide has been extensively studied for its potential therapeutic applications in various medical conditions, including anxiety, depression, pain, and addiction. It has been shown to increase levels of endocannabinoids, which are natural compounds in the body that have analgesic and anxiolytic effects.

properties

IUPAC Name

N-[2-(2,5-dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-3-11(14)13(4-2)10-9-12-7-5-6-8-12/h3,5-6H,1,4,7-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOTZKAOVRKRAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN1CC=CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,5-Dihydropyrrol-1-yl)ethyl]-N-ethylprop-2-enamide

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